![molecular formula C19H13Cl2N5O2 B2799736 2-(4-氯苯基)-N-(1-(3-氯苯基)-4-酮-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰胺 CAS No. 919860-11-0](/img/structure/B2799736.png)

2-(4-氯苯基)-N-(1-(3-氯苯基)-4-酮-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

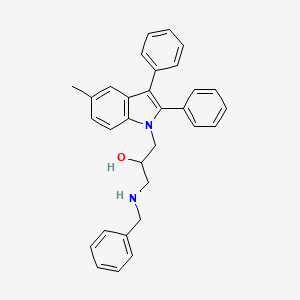

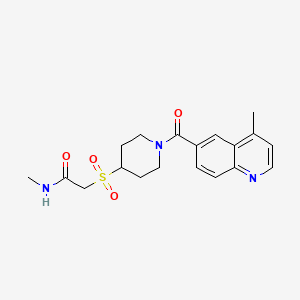

The compound “2-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” belongs to the class of pyrimido[4,5-d]pyrimidines . These compounds are structurally similar to purines and isomeric to pteridines, which make up nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives has been proposed from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms . The compound also contains two phenyl rings, each substituted with a chlorine atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, cyclization, and reductive amination . The acylation of 5-acetyl-4-aminopyrimidines is followed by cyclization to form the pyrimido[4,5-d]pyrimidine core . The acetyl group in 5-acetyl-4-aminopyrimidines is then reduced by amination, and the resulting product undergoes cyclization to form the final compound .科学研究应用

- Absorption Mechanisms : Researchers have investigated the absorption of herbicides by plant roots. In a study involving excised barley roots, both 2,4-dichlorophenoxyacetic acid (2,4-D) and 3-(p-chlorophenyl)-1,1-dimethylurea (Monuron) were examined. The absorption of 2,4-D appeared to depend on metabolic energy, suggesting an active mechanism. In contrast, Monuron absorption was independent of energy supply, indicating passive diffusion .

- Crystal Engineering : Researchers explore the compound’s crystal structure and luminescent properties. For instance, photoactivation of tris(4-chlorophenyl)phosphine (TCPP) generates a stable luminescent radical with red emission in the crystal state . Such insights contribute to materials design and optoelectronic applications.

Herbicide Research

Materials Science

未来方向

作用机制

Target of Action

The primary target of this compound is the Src family of protein tyrosine kinases . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, survival, and differentiation.

Mode of Action

The compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It competes with ATP for binding to the kinase’s active site, thereby inhibiting its activity and disrupting downstream signaling pathways.

Biochemical Pathways

The inhibition of Src family kinases by this compound affects multiple biochemical pathways. For instance, it can disrupt pathways involved in cell proliferation and survival, potentially leading to cellular apoptosis . The exact pathways affected can vary depending on the specific Src family kinase being targeted and the cellular context.

Result of Action

The compound’s inhibition of Src family kinases can lead to various molecular and cellular effects. For instance, treatment of certain cancer cells with this compound has been shown to induce early cellular apoptosis via activation of caspases-9/3 . This suggests that the compound could have potential applications in cancer therapy.

属性

IUPAC Name |

2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N5O2/c20-13-6-4-12(5-7-13)8-17(27)24-25-11-22-18-16(19(25)28)10-23-26(18)15-3-1-2-14(21)9-15/h1-7,9-11H,8H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTIBVQLSKKKKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dinitrophenyl)-2-oxa-16-azatetracyclo[11.2.1.0~3,12~.0~6,11~]hexadeca-3(12),4,6(11),7,9-pentaen-16-amine](/img/structure/B2799666.png)

![(2S)-2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid](/img/structure/B2799667.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2799671.png)

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate](/img/structure/B2799673.png)